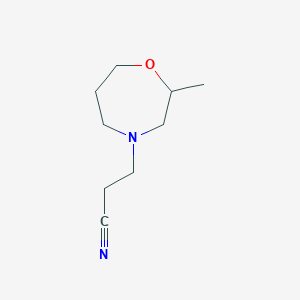
3-(2-甲基-1,4-氧氮杂环庚烷-4-基)丙腈
描述
3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol It is characterized by the presence of an oxazepane ring, which is a seven-membered heterocyclic ring containing one oxygen and one nitrogen atom
科学研究应用
3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile has several scientific research applications, including:
Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
准备方法
The synthesis of 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor compound containing both nitrile and amine functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazepane derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazepane ring are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The oxazepane ring can interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in interactions with biological molecules, influencing the compound’s overall biological activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile can be compared with other similar compounds, such as:
3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amine: This compound has an amine group instead of a nitrile group, which can result in different chemical and biological properties.
3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-ol: This compound has a hydroxyl group instead of a nitrile group, which can also lead to different reactivity and applications. The uniqueness of 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile lies in its specific combination of functional groups and the resulting chemical and biological properties.
属性
IUPAC Name |
3-(2-methyl-1,4-oxazepan-4-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-9-8-11(5-2-4-10)6-3-7-12-9/h9H,2-3,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJQTBAZRZWQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCO1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


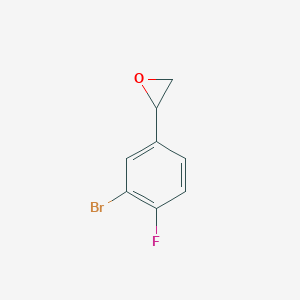
![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B1529308.png)

![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529310.png)
![1-[2-Chloro-4-(2-methylpropoxy)phenyl]methanamine](/img/structure/B1529313.png)

![1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1529315.png)
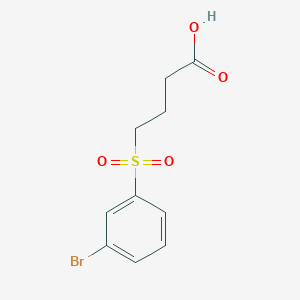
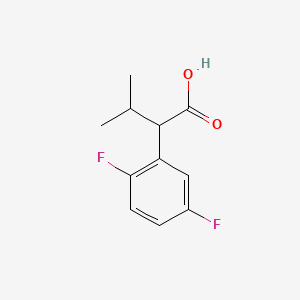
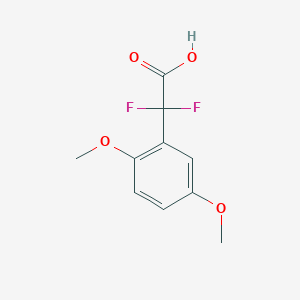
![4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1529323.png)
![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B1529324.png)
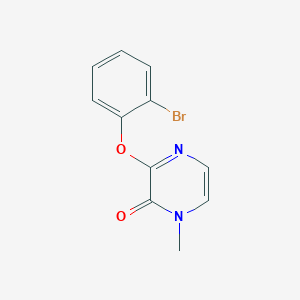
![2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1529330.png)
